Product packaging for 3-Acetoxy-6-hydroxytropane(Cat. No.:)

3-Acetoxy-6-hydroxytropane

Cat. No.: B13813676
M. Wt: 199.25 g/mol
InChI Key: IQJHMKLTWPJIHO-UHFFFAOYSA-N
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Description

Contextualization within Tropane (B1204802) Alkaloid Research

3-Acetoxy-6-hydroxytropane is classified as a tropane alkaloid, a group of nitrogen-containing secondary metabolites characterized by the tropane ring system (a bicyclic [3.2.1] structure). smolecule.comsilae.it These alkaloids are predominantly found in the Solanaceae family, which includes the genus Datura. silae.itfrontiersin.org Research in this field is often dominated by the study of more abundant and pharmacologically prominent alkaloids such as (-)-hyoscyamine and (-)-scopolamine. frontiersin.orgnih.gov

This compound exists as one of many related compounds within the complex alkaloid profiles of these plants. znaturforsch.comnih.gov Its study contributes to a deeper understanding of the biosynthetic pathways and chemical diversity within the genus Datura. frontiersin.orgnih.govphytojournal.com The presence and relative abundance of minor alkaloids like this compound can serve as chemotaxonomic markers, helping to differentiate between various species and even forms within a single species, such as the stramonium, tatula, and inermis forms of Datura stramonium. frontiersin.orgnih.gov

Significance as a Naturally Occurring Tropane Derivative

This compound is a naturally occurring compound identified in several plant species. It has been reported in Datura stramonium (commonly known as Jimson weed) and Datura innoxia. smolecule.comznaturforsch.comnih.govnih.govnih.gov Its natural occurrence is not limited to a single species; one study found it to be a common compound among all six Egyptian Datura genotypes examined, suggesting its widespread presence across the genus. frontiersin.orgnih.gov The compound has also been noted in studies of Erythroxylum caatingae. researchgate.net

The biosynthesis and accumulation of this compound in plants can be influenced by various biotic and abiotic factors. Research using hydroponically cultivated Datura innoxia demonstrated that the presence of microbes and inoculation with Agrobacterium rhizogenes could alter the plant's tropane alkaloid profile. nih.govresearchgate.net Specifically, the levels of this compound were found to be higher in plants inoculated with the bacteria, indicating that its production is not static but can be modulated by environmental interactions. nih.govresearchgate.netresearchgate.net

Historical Perspective on its Identification and Initial Characterization

The identification of this compound is a result of advancements in analytical chemistry used for the phytochemical analysis of plants. Its characterization has largely been achieved through the application of techniques such as Gas Chromatography-Mass Spectrometry (GC/MS), which allows for the separation and identification of individual components within a complex mixture of plant extracts. znaturforsch.comnih.gov

For instance, a 2012 study focusing on the tropane alkaloids in Datura innoxia from Morocco successfully identified 53 different alkaloids, including this compound, from various organs of the plant. nih.gov Such comprehensive screenings have been crucial in moving beyond the major alkaloids and cataloging the full spectrum of tropane derivatives present in these species. While it may have been detected in earlier, less detailed analyses, its definitive identification and structural confirmation are tied to the application of these modern spectroscopic and chromatographic methods in natural product research over recent decades.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C10H17NO3 smolecule.comnih.gov
Molecular Weight 199.25 g/mol smolecule.comnih.gov
IUPAC Name (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate (B1210297) smolecule.comnih.gov
Canonical SMILES CC(=O)OC1CC2CC(C(C1)N2C)O smolecule.comnih.gov
InChI Key IQJHMKLTWPJIHO-UHFFFAOYSA-N smolecule.comnih.gov
PubChem CID 565059 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B13813676 3-Acetoxy-6-hydroxytropane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-6(12)14-8-3-7-4-10(13)9(5-8)11(7)2/h7-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJHMKLTWPJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC(C(C1)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of 3 Acetoxy 6 Hydroxytropane

Plant Families Exhibiting Accumulation

The biosynthesis and storage of 3-Acetoxy-6-hydroxytropane are observed in several distinct plant families, indicating a scattered but significant distribution across the angiosperms. Tropane (B1204802) alkaloids, in general, are characteristic of these families, playing roles in chemical defense and physiological processes.

Solanaceae Species

The Solanaceae, or nightshade family, is a primary reservoir for a diverse array of tropane alkaloids, including this compound. This compound has been identified in various genera within this family, most notably Datura and Brugmansia.

The genus Datura is well-documented for its production of a wide spectrum of tropane alkaloids. Research has confirmed the presence of this compound in several species within this genus.

Datura stramonium : Commonly known as jimsonweed, Datura stramonium has been reported to contain this compound. nih.gov Phytochemical analyses have identified this compound among the numerous tropane alkaloids present in this species. phytojournal.com

Datura innoxia : Studies have also identified this compound in Datura innoxia. One comparative study of various Datura genotypes found this compound to be a common compound among them, implying its presence in D. innoxia. nih.gov Further research on the alkaloid profile of this species has revealed a complex mixture of tropane esters, with this compound being a constituent. nih.govbgu.ac.il

Table 1: Occurrence of this compound in Datura Species

Species Compound Presence
Datura stramonium Confirmed nih.govphytojournal.com
Datura innoxia Confirmed nih.govnih.gov
Datura ceratocaula Confirmed researchgate.net

Closely related to Datura, the genus Brugmansia, or Angel's Trumpets, is also known for its rich tropane alkaloid content.

Brugmansia suaveolens : Phytochemical investigations of Brugmansia suaveolens have confirmed the presence of this compound. nih.gov The plant produces a wide variety of tropane alkaloids, and this compound is a recognized constituent of its chemical profile. nih.govphytonaut.orgcabidigitallibrary.orgevergreen.edu

Table 2: Occurrence of this compound in Brugmansia Species

Species Compound Presence
Brugmansia suaveolens Confirmed nih.gov

While the most detailed findings for this compound are within Datura and Brugmansia, the broader Solanaceae family is a well-known source of tropane alkaloids. nih.govwikipedia.org Genera such as Atropa, Hyoscyamus, and Scopolia are rich in other tropane alkaloids, and while the specific presence of this compound is not as extensively documented in these, the shared biosynthetic pathways within the family suggest its potential for a wider distribution.

Erythroxylaceae Species

The Erythroxylaceae family, particularly the genus Erythroxylum, is another significant source of tropane alkaloids, most famously cocaine. While the alkaloid profile of many species in this family has been studied, the specific identification of this compound is less common.

Erythroxylum caatingae : Research on the tropane alkaloids from Erythroxylum caatingae has led to the isolation and identification of several compounds. nih.gov However, based on the available scientific literature, the presence of this compound has not been explicitly reported in this species. The focus of studies on E. caatingae has been on other tropane alkaloid derivatives. d-nb.info

Proteaceae and Other Alkaloid-Producing Families

The occurrence of tropane alkaloids extends beyond the Solanaceae and Erythroxylaceae. The Proteaceae family, for instance, has been shown to produce a variety of unique tropane alkaloids. researchgate.netutas.edu.au However, a review of the phytochemical literature on the Proteaceae family does not indicate the presence of this compound. researchgate.netutas.edu.augriffith.edu.au While these families contribute to the diversity of tropane alkaloids, the accumulation of this specific compound appears to be more characteristic of the Solanaceae.

Distribution within Plant Organs and Developmental Stages

The concentration and diversity of tropane alkaloids, including this compound, are not uniform throughout the plant. The distribution is influenced by the specific organ and the developmental stage of the plant.

Scientific investigations, primarily using gas chromatography-mass spectrometry (GC-MS), have revealed that the highest diversity of tropane alkaloids in Datura stramonium is typically found in the roots. While specific quantitative data for this compound is limited due to its status as a minor alkaloid, the general patterns of tropane alkaloid distribution provide valuable insights. The alkaloid profile of a plant is dynamic, with variations in the types and quantities of alkaloids present in different organs such as the roots, leaves, and seeds.

Table 1: General Distribution of Tropane Alkaloids in Datura stramonium

Plant OrganGeneral Tropane Alkaloid PresenceDevelopmental Stage of Peak Alkaloid Content
Roots High diversity of major and minor alkaloidsVegetative Growth
Leaves Presence of major and some minor alkaloidsVegetative Growth (pre-flowering)
Stems Lower concentration compared to roots and leavesVegetative Growth
Seeds Presence of a specific profile of alkaloidsMature Fruit

This table reflects the general distribution patterns of tropane alkaloids in Datura stramonium. Specific quantitative data for this compound is not widely available.

Chemotaxonomic Implications

The study of the chemical constituents of plants, or chemotaxonomy, provides a powerful tool for understanding evolutionary relationships between different species. Tropane alkaloids are considered significant chemotaxonomic markers within the Solanaceae family. The specific profile of these alkaloids can be used to differentiate between genera and even between species within the same genus.

The compound this compound, being a 3,6-disubstituted tropane ester, holds particular chemotaxonomic relevance. The presence and relative abundance of such disubstituted tropanes can be a distinguishing feature. For example, high levels of 3,6-disubstituted tropanes have been used to differentiate the genus Brugmansia from Datura. The consistent presence of this compound across various Datura genotypes suggests its potential as a unifying chemical marker for this genus.

The analysis of the complete alkaloid profile, including minor constituents like this compound, offers a more detailed and nuanced understanding of the chemical relationships between plant species. The variation in the types of tropane alkaloids—be they monosubstituted, 3,6-disubstituted, 3,7-disubstituted, or other variations—provides a chemical fingerprint that aids in taxonomic classification.

Table 2: Chemotaxonomic Significance of Tropane Alkaloid Classes

Tropane Alkaloid ClassGeneral Chemotaxonomic ValueRelevance of this compound
Monosubstituted Tropanes Common foundational structures in many Solanaceae species.Provides context for the more complex substitution patterns.
3,6-Disubstituted Tropanes Can be a key differentiator between related genera (e.g., Datura and Brugmansia).As a member of this class, its presence is a significant marker for Datura.
3,7-Disubstituted Tropanes Represents another layer of chemical diversity for taxonomic comparison.Its absence or presence relative to 3,6-isomers can be informative.
Epoxytropanes Important for characterizing specific sections or species within a genus.The hydroxylation at the 6-position is a key structural feature for comparison.

Biosynthetic Pathways and Molecular Regulation of 3 Acetoxy 6 Hydroxytropane

General Tropane (B1204802) Alkaloid Biosynthesis Overview

The biosynthesis of tropane alkaloids is a conserved pathway in several plant species, initiating from primary metabolism and branching into a specialized secondary metabolic route. The formation of the core tropane structure is a multi-step process involving several key intermediates and enzymes.

Early Precursors: L-Ornithine and L-Arginine Pathways

The journey to the tropane skeleton begins with the amino acids L-ornithine and L-arginine. Both can serve as the primary nitrogen-containing precursor for the pyrrolidine (B122466) ring of the tropane nucleus. L-ornithine can be directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). Alternatively, L-arginine is converted to putrescine through a series of enzymatic steps starting with arginine decarboxylase (ADC), followed by agmatine iminase (AIH) and N-carbamoylputrescine amidohydrolase (NCPAH). The interconversion between L-ornithine and L-arginine allows for metabolic flexibility in the initial stages of tropane alkaloid biosynthesis.

Formation of Key Intermediates: Putrescine and N-Methylputrescine

Putrescine, a symmetrical diamine, represents a critical branch point in plant metabolism, feeding into pathways for polyamines as well as alkaloids. For tropane alkaloid synthesis, putrescine undergoes a crucial N-methylation step to form N-methylputrescine. This reaction is considered the first committed step in the biosynthesis of these alkaloids.

Role of Putrescine N-Methyltransferase (PMT)

The enzyme responsible for the methylation of putrescine is Putrescine N-Methyltransferase (PMT). PMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine. As the first committed enzyme in the pathway, PMT plays a significant regulatory role in the flux of metabolites towards tropane alkaloid production. The expression and activity of PMT are often correlated with the accumulation of tropane alkaloids in plants.

EnzymeSubstrate(s)ProductFunction
Ornithine Decarboxylase (ODC)L-OrnithinePutrescineDecarboxylation
Arginine Decarboxylase (ADC)L-ArginineAgmatineDecarboxylation
Putrescine N-Methyltransferase (PMT)Putrescine, S-adenosyl-L-methionine (SAM)N-MethylputrescineMethylation

Formation of Tropinone (B130398) Scaffold

Following its formation, N-methylputrescine is oxidatively deaminated by N-methylputrescine oxidase (MPO) to yield 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. The tropinone scaffold is then formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two acetate (B1210297) units derived from acetyl-CoA. This complex reaction is catalyzed by a type III polyketide synthase, pyrrolidine ketide synthase (PYKS), and a cytochrome P450 enzyme, CYP82M3, leading to the formation of tropinone, the first bicyclic intermediate in the pathway. Tropinone serves as a central precursor for various tropane alkaloids.

Specific Enzymatic Steps Leading to 3-Acetoxy-6-hydroxytropane

The tropinone scaffold undergoes a series of modifications, including reduction, hydroxylation, and acylation, to produce the diverse array of tropane alkaloids observed in nature. The formation of this compound from tropinone involves specific hydroxylation and acetylation events.

Hydroxylation and Acetylation Mechanisms

The biosynthesis of this compound from the central intermediate tropinone is believed to proceed through a series of reduction, hydroxylation, and acetylation reactions. First, tropinone is reduced to tropine (B42219) (3α-hydroxytropane) by the enzyme tropinone reductase I (TRI).

The subsequent hydroxylation at the C-6 position of the tropane ring is a critical step. This reaction is likely catalyzed by a member of the 2-oxoglutarate-dependent dioxygenase family, similar to the well-characterized hyoscyamine (B1674123) 6β-hydroxylase (H6H). H6H is known to hydroxylate various tropane alkaloids at the C-6 position. Therefore, it is highly probable that an analogous enzyme hydroxylates a tropine derivative to introduce the hydroxyl group at the C-6 position, forming a dihydroxytropane intermediate.

Finally, the acetylation of the hydroxyl group at the C-3 position yields this compound. This reaction is catalyzed by an acetyl-CoA-dependent acyltransferase. Research on Datura species has identified distinct acetyltransferases responsible for the acetylation of the 3α- and 3β-hydroxyl groups of tropanes. It is therefore proposed that a specific acetyl-CoA:tropane acyltransferase recognizes the 6-hydroxy-tropane intermediate and catalyzes the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxyl group, completing the biosynthesis of this compound.

PrecursorEnzyme ClassReactionProduct
TropinoneTropinone Reductase I (TRI)ReductionTropine
Tropine2-Oxoglutarate-dependent Dioxygenase (e.g., H6H-like)Hydroxylation3,6-Dihydroxytropane
3,6-DihydroxytropaneAcetyl-CoA:tropane AcyltransferaseAcetylationThis compound

Involvement of Specific Hydroxylases and Acetyltransferases

The formation of this compound is contingent on the sequential action of specific hydroxylase and acetyltransferase enzymes, which modify the core tropane skeleton.

The hydroxylation at the C-6 position of the tropane ring is a critical step, catalyzed by Hyoscyamine 6β-hydroxylase (H6H) . This enzyme is a 2-oxoglutarate-dependent dioxygenase that acts on hyoscyamine, introducing a hydroxyl group to form 6β-hydroxyhyoscyamine. This reaction is a pivotal modification that precedes the final acetylation.

Following hydroxylation, an acetyl group is transferred to the hydroxyl group at the C-3 position. This esterification is carried out by an acetyl-CoA-dependent acyltransferase . Research on Datura stramonium transformed root cultures has identified two distinct acyltransferase activities: one that acetylates tropine (tropan-3α-ol) and another that acetylates pseudotropine (tropan-3β-ol). nih.gov These enzymes, named acetyl-CoA:tropine acetyltransferase and acetyl-CoA:pseudotropine acetyltransferase, utilize acetyl-coenzyme A as the acetyl group donor. nih.gov The formation of the 3-acetoxy moiety in this compound is mediated by a similar tropine-specific acetyltransferase acting on a 6-hydroxylated precursor.

Proposed Branch Points and Convergent Pathways

The biosynthetic route leading to this compound features a significant branch point that determines the stereochemistry of the final product and involves the convergence of distinct primary metabolic pathways.

A crucial bifurcation in tropane alkaloid biosynthesis occurs at the reduction of tropinone. nih.gov This step is catalyzed by two stereospecific enzymes:

Tropinone Reductase I (TR1) reduces tropinone to tropine (3α-tropanol). Tropine serves as the precursor for the biosynthesis of hyoscyamine and, subsequently, this compound.

Tropinone Reductase II (TR2) reduces tropinone to pseudotropine (3β-tropanol), which is channeled towards the biosynthesis of other alkaloids like calystegines. nih.gov

Amino Acid Metabolism : The core 8-azabicyclo[3.2.1]octane ring structure is derived from the amino acids ornithine or arginine via the intermediate putrescine. nih.gov

Shikimate Pathway : The tropic acid moiety, which is esterified to the tropane ring in the precursor hyoscyamine, is derived from the aromatic amino acid phenylalanine.

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of this compound is tightly controlled at the genetic level, with specific genes encoding the necessary enzymes. The expression of these genes is localized to particular tissues and regulated by complex networks.

Identification and Characterization of Biosynthetic Genes (e.g., H6H, TR1, TR2, AT4)

Several key genes involved in the tropane alkaloid pathway have been identified and characterized. Their coordinated expression is essential for the synthesis of the necessary precursors for this compound.

GeneEnzyme EncodedFunction in PathwayEnzyme Class
H6H Hyoscyamine 6β-hydroxylaseCatalyzes the hydroxylation of hyoscyamine at the C-6 position, a key step toward this compound.2-oxoglutarate-dependent dioxygenase
TR1 Tropinone Reductase IStereospecifically reduces tropinone to tropine (3α-tropanol), directing intermediates toward the hyoscyamine branch of the pathway. nih.govShort-Chain Dehydrogenase/Reductase (SDR)
TR2 Tropinone Reductase IIReduces tropinone to pseudotropine (3β-tropanol), creating a branch point away from the hyoscyamine pathway. nih.govShort-Chain Dehydrogenase/Reductase (SDR)
AT4 Aromatic Aminotransferase 4Involved in the biosynthesis of the phenyllactic acid moiety (a precursor to tropic acid) derived from phenylalanine.Aminotransferase

Gene Expression Analysis in Producing Tissues

The expression of tropane alkaloid biosynthetic genes is highly regulated and exhibits tissue specificity. The primary site of biosynthesis is the plant's roots. Key genes, including putrescine N-methyltransferase (PMT), TR1, and h6h, are predominantly expressed in the roots. nih.govresearchgate.net Specifically, H6H enzyme activity has been localized to the pericycle of the roots.

While synthesis occurs in the roots, the final alkaloids are often transported to and stored in the aerial parts of the plant, such as the leaves and flowers. nih.gov This spatial separation of synthesis and accumulation suggests a sophisticated transport mechanism within the plant.

Transcriptional Factors and Regulatory Networks

The expression of biosynthetic genes is governed by complex regulatory networks that respond to both internal developmental signals and external environmental stimuli. While the complete network remains under investigation, it is known that certain transcription factors are activated in response to elicitors.

Jasmonate signaling plays a crucial role in regulating tropane alkaloid biosynthesis. nih.govmdpi.com Elicitation with methyl jasmonate (MJ) leads to the upregulation of biosynthetic genes like h6h. mdpi.comresearchgate.net This response is mediated by jasmonate-responsive transcription factors. Furthermore, the plant photoreceptor UVR8, which detects UV-B radiation, can trigger signaling cascades that activate transcription factors from the MYB, bHLH, and WDR families, which are known to regulate various secondary metabolite pathways. ncsu.edu

Environmental and Biotic Factors Influencing Biosynthesis

The production of this compound and related alkaloids is not static but is dynamically influenced by various external factors. These factors, both biotic and abiotic, can act as elicitors, triggering enhanced gene expression and metabolite accumulation.

Biotic Elicitors:

Methyl Jasmonate (MJ): This plant hormone, often associated with defense against herbivores, is a potent elicitor of tropane alkaloid biosynthesis. mdpi.com Studies on Datura stramonium and Atropa belladonna have shown that treatment with MJ significantly increases the expression of key biosynthetic genes, including PMT, TR1, and h6h, leading to higher accumulation of alkaloids. nih.govresearchgate.netnih.govdoaj.org

Abiotic Elicitors:

UV Radiation: Exposure to ultraviolet (UV) radiation, particularly UV-B and UV-C, acts as an abiotic stressor that can stimulate the production of secondary metabolites as a protective mechanism. biotechrep.iramazonaws.com UV-C radiation has been shown to alter and upregulate the expression of PMT, TR-I, and H6H in Datura metel. biotechrep.ir This suggests that light conditions can directly impact the biosynthetic output.

Effects of Elicitors on Accumulation (e.g., Methyl Jasmonate, Salicylic Acid)

Elicitors are compounds that stimulate defense responses in plants, often leading to an increased production of secondary metabolites, including tropane alkaloids. Methyl jasmonate (MeJA) and salicylic acid (SA) are two such signaling molecules that have been extensively studied for their role in upregulating the biosynthesis of these compounds.

Methyl Jasmonate (MeJA): MeJA is a vital signaling compound that regulates the expression of plant defense genes. Its application to root cultures has been shown to significantly enhance the production of tropane alkaloids. Research indicates that MeJA is highly effective in promoting the accumulation of tropane alkaloids in the hairy roots of various species, including Anisodus acutangulus, Atropa belladonna, and Scopolia parviflora. The mechanism of action involves the upregulation of key enzyme genes in the biosynthetic pathway. For instance, MeJA treatment can increase the expression of putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), enzymes crucial for the tropane alkaloid pathway. In some cases, MeJA treatment has led to a decrease in biomass but a significant increase in both hyoscyamine and scopolamine (B1681570) production.

Salicylic Acid (SA): Salicylic acid is another key signaling molecule involved in plant defense and stress responses. Like MeJA, SA can stimulate the production of a wide range of secondary metabolites. In adventitious root cultures of Scopolia parviflora, SA treatment was found to increase scopolamine accumulation, notably without inhibiting the growth of the cultures. This suggests that SA and MeJA may regulate the biosynthetic pathway through different, though potentially overlapping, mechanisms.

The table below summarizes the observed effects of these elicitors on tropane alkaloid production in different plant culture systems.

ElicitorPlant SystemKey Findings
Methyl Jasmonate (MeJA) Scopolia parviflora adventitious rootsIncreased both scopolamine and hyoscyamine production; decreased root growth.
Atropa belladonna hairy rootsIncreased expression of PMT and H6H genes.
Hyoscyamus niger hairy rootsEnhanced activity of endogenous H6H, boosting scopolamine conversion. mdpi.com
Salicylic Acid (SA) Scopolia parviflora adventitious rootsIncreased scopolamine accumulation without inhibiting root growth.

Impact of Agrobacterium rhizogenes Inoculation on Root Cultures

Agrobacterium rhizogenes is a soil bacterium that causes "hairy root" disease in plants by transferring a part of its DNA (T-DNA) from a root-inducing (Ri) plasmid into the plant's genome. This genetic transformation results in the formation of highly branched, fast-growing hairy roots that are genetically stable and can be cultivated in vitro. This technique has become a cornerstone of plant biotechnology for producing secondary metabolites synthesized in roots.

The inoculation of plant explants with A. rhizogenes leads to hairy root cultures with several advantages for tropane alkaloid production:

High Growth Rate: Hairy roots exhibit significantly faster growth and greater biomass accumulation compared to non-transformed roots. Studies on Atropa belladonna have shown a 4 to 11-fold increase in root biomass after 28 days compared to untransformed roots.

Increased Alkaloid Production: Transformed roots consistently show higher concentrations of tropane alkaloids. The alkaloid content in A. belladonna hairy roots has been measured at 3 to 11 times more than in non-transformed cultured roots.

Genetic Stability: Hairy root cultures are known for their genetic and biochemical stability, ensuring consistent production of secondary metabolites over long-term cultivation.

Hormone-Independent Growth: A key characteristic of hairy roots is their ability to grow on media without the addition of plant growth regulators (phytohormones), which simplifies the culture process and reduces costs.

The efficacy of transformation and subsequent alkaloid production can depend on the specific strain of A. rhizogenes used and the type of plant explant.

Culture TypePlant SpeciesBiomass ComparisonTropane Alkaloid Content Comparison
Hairy Roots (Transformed) Atropa belladonna4-11 times higher than non-transformed roots.3-11 times higher than non-transformed roots (4 mg/g DW).
Normal Roots (Non-Transformed) Atropa belladonnaBaselineBaseline (0.36 mg/g DW).

Influence of Sterile vs. Non-Sterile Cultivation Conditions

The in vitro cultivation of plant tissues, including hairy root cultures for the production of this compound and other tropane alkaloids, is fundamentally dependent on sterile (axenic) conditions. researchgate.net This is not a variable to be optimized but a prerequisite for success, as the influence of non-sterile conditions is overwhelmingly negative. plantcelltechnology.comgotopac.com

Sterile (Axenic) Cultivation: Plant tissue culture media are rich in sugars, vitamins, and minerals, making them an ideal environment not only for plant cells but also for the rapid growth of microorganisms like bacteria and fungi. gotopac.com Sterile techniques are essential to eliminate these contaminants. The advantages and rationale for maintaining a sterile environment include:

Prevention of Contamination: Any microbial contamination will quickly overwhelm the much slower-growing plant culture, competing for nutrients and ultimately leading to the death of the plant tissue. gotopac.com

Consistency and Reproducibility: Axenic conditions eliminate the variable of microbial interference, ensuring that observed growth and metabolite production are solely the result of the plant's genetics and the defined culture conditions. plantcelltechnology.com This is critical for scientific research and commercial production. elsevierpure.comresearchgate.net

Prevention of Metabolite Degradation: Microorganisms can produce enzymes that may degrade the target secondary metabolites, like tropane alkaloids, reducing the final yield.

Non-Sterile Cultivation: Non-sterile conditions are unsuitable for plant tissue and hairy root cultures. The introduction of bacteria or fungi would lead to:

Rapid Culture Loss: The plant culture would be quickly outcompeted and killed by fast-proliferating microbes.

Unpredictable Results: The presence of microorganisms introduces countless uncontrolled variables, making it impossible to conduct meaningful research or achieve consistent production.

Potential Biotransformation: While some microbes might theoretically modify compounds, the uncontrolled nature of a non-sterile environment makes it a liability rather than a useful tool for specific biotransformations.

Chemical Synthesis and Semisynthesis of 3 Acetoxy 6 Hydroxytropane and Its Analogues

Total Synthesis Strategies for the Tropane (B1204802) Core Structure

The foundational 8-azabicyclo[3.2.1]octane (tropane) core is the hallmark of tropane alkaloids. nih.gov Total synthesis strategies aim to construct this bicyclic system from acyclic or monocyclic precursors.

One of the most historic and enduring methods is the Robinson-Schöpf reaction , a biomimetic approach that mimics the natural biosynthesis of tropane alkaloids. nih.govresearchgate.net This one-pot reaction typically involves the condensation of succinaldehyde, methylamine, and a derivative of acetonedicarboxylic acid to form tropinone (B130398), a key intermediate. researchgate.netresearchgate.net While classic, this method remains a cornerstone for producing the basic tropane skeleton. researchgate.netresearchgate.net

More contemporary approaches have introduced greater flexibility and control. These include:

[4+3] Cycloaddition Reactions: Rhodium-catalyzed [4+3] cycloadditions have been successfully used to construct the seven-membered ring of the tropane system. researchgate.net This method provides an alternative route to key intermediates like 6,7-dehydrotropine. researchgate.net

Intramolecular Mannich Reactions: The biosynthesis of the tropane ring involves an intramolecular Mannich reaction to form the bicyclic structure, a strategy that has been mirrored in chemical synthesis. nih.gov

Radical [3+3]-Annulation: A modern approach utilizes visible-light photoredox catalysis for a radical-based [3+3]-annulation process. This method allows for the synthesis of N-arylated tropane derivatives, which are difficult to access through classical Robinson synthesis, by reacting cyclic N,N-dialkylanilines with a 1,3-bis radical acceptor. nih.gov

Ring-Opening/Cycloaddition Cascades: A strategy starting from cyclopropanated pyrrole (B145914) and furan (B31954) derivatives involves a microwave-assisted 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition. nih.gov This cascade reaction provides stereoselective access to the 8-azabicyclo[3.2.1]octane framework and allows for functionalization at the C-6 and C-7 positions. nih.gov

Vinyl Aziridine (B145994) Rearrangement: A recently developed strategy constructs the tropane core through the aziridination of a cycloheptadiene intermediate, which then undergoes a vinyl aziridine rearrangement. nih.govacs.org This approach is notable for enabling late-stage functionalization at multiple positions (N8, C3, C6, and C7), offering significant synthetic versatility. nih.govresearchgate.net

These diverse strategies highlight the ongoing innovation in constructing the tropane core, with newer methods providing access to a wider range of analogues with varied substitution patterns. nih.govnih.gov

Targeted Semisynthesis from Precursor Tropane Alkaloids

Semisynthesis, the chemical modification of readily available natural precursors, is a common and efficient route to derivatives like 3-acetoxy-6-hydroxytropane. This approach leverages the existing and stereochemically complex tropane skeleton found in abundant natural alkaloids. researchgate.net

Acetylation is a key step to introduce the acetoxy group onto a hydroxylated tropane precursor, such as 3α,6β-tropanediol. researchgate.net The process involves converting a hydroxyl group (-OH) into an acetate (B1210297) ester (-OAc).

A typical procedure involves treating the diol with an acetylating agent like acetic anhydride (B1165640) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net

Table 1: Example of Acetylation Conditions

Precursor Reagents Conditions Product

Data sourced from Muñoz, M. A., et al. (2023). researchgate.net

Controlling the reaction conditions is crucial for achieving selective acetylation. For instance, mild conditions can favor mono-acetylation at the more reactive hydroxyl group, while more vigorous conditions can lead to di-acetylation. researchgate.net In the case of 3α,6β-tropanediol, mono-acetylation tends to occur at the C-6 position under controlled conditions. researchgate.net The synthesis of the isomeric 3α-acetyl-6β-tropanol can be achieved through the partial hydrolysis of the diacetylated tropane. researchgate.net

Introducing a hydroxyl group at the C-6 position of an acetylated tropane is a critical transformation. In nature, this is accomplished by specific enzymes. The enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of hyoscyamine (a tropane ester) at the C-6 position to form 6β-hydroxyhyoscyamine. nih.govmdpi.compnas.org This enzyme is a key player in the biosynthetic pathway leading to scopolamine (B1681570). nih.govpnas.org

In chemical synthesis, achieving such site-selective C-H hydroxylation can be challenging. However, research into cytochrome P450 enzymes has revealed their potential for modifying tropane scaffolds. nih.gov For example, specific P450s have been identified that catalyze N-demethylation and ring-hydroxylation reactions on pseudotropine-derived alkaloids. nih.gov These biocatalytic approaches offer a promising avenue for the targeted hydroxylation of acetylated tropane precursors.

Another synthetic strategy involves the enantioselective ring-opening of tropinone, which can be followed by functional group manipulations like allylic oxidation to introduce a protected hydroxyl group at the C-6 position, yielding intermediates like 6β-acetoxytropanes. cdnsciencepub.com

Stereochemical Control in Synthetic Pathways

The biological activity of tropane alkaloids is highly dependent on their stereochemistry. numberanalytics.com The tropane skeleton contains multiple stereocenters, and the spatial orientation of substituents, particularly at the C-3, C-6, and C-7 positions, is critical. numberanalytics.comresearchgate.net Therefore, controlling stereochemistry is a paramount challenge in both total and semisynthesis. rsc.org

Key aspects of stereochemical control include:

Diastereoselective Reduction: The reduction of the ketone in tropinone or its derivatives can yield two different diastereomers for the C-3 hydroxyl group: tropine (B42219) (α-OH, axial) or pseudotropine (β-OH, equatorial). The choice of reducing agent and reaction conditions determines the stereochemical outcome. science.gov Tropinone reductase I (TR-I) stereospecifically produces tropine, while tropinone reductase II (TR-II) yields pseudotropine. mdpi.com

Substituent Orientation: The tropane ring adopts a conformation where the piperidine (B6355638) ring is in a chair form and the pyrrolidine (B122466) ring is an envelope. nih.gov The orientation of substituents is described as α (axial) or β (equatorial), and controlling this during synthesis is essential. For example, in the synthesis of 6β-acetoxy-3α-tropanol derivatives, the 3α-substituent is axial. nih.gov

Enantioselective Synthesis: Many modern synthetic strategies focus on enantioselective methods to produce a single enantiomer. rsc.org This can be achieved by using chiral auxiliaries, enantioselective catalysts, or by starting from a chiral pool precursor. collectionscanada.gc.ca For instance, enantioselective deprotonation of tropinone using chiral lithium amides can produce chiral cycloheptenone intermediates, which serve as building blocks for enantiomerically pure tropane alkaloids. cdnsciencepub.com

Facial Selectivity: In cycloaddition reactions, controlling the face of the molecule that the reagent approaches is key. For example, in the [3+2]-cycloaddition cascade for tropane synthesis, the reaction proceeds with complete facial selectivity, where the incoming dipolarophile orients itself anti to an existing ester group. nih.gov

The development of methods that provide direct stereochemical control during the formation of the bicyclic scaffold is a major area of research, aiming to avoid the need for resolving racemic mixtures later in the synthesis. rsc.org

Development of Novel Synthetic Methodologies for Tropane Derivatives

The demand for structurally diverse tropane alkaloids for pharmacological screening has spurred the development of novel and more efficient synthetic methods. uno.edu Modern methodologies often focus on improving efficiency, selectivity, and the ability to rapidly generate analogues through late-stage functionalization. nih.govacs.org

Table 2: Comparison of Classic vs. Novel Synthetic Approaches

Feature Classic Methods (e.g., Robinson-Schöpf) Novel Methodologies
Core Reaction One-pot multicomponent condensation researchgate.net Cascade reactions, nih.gov cycloadditions, nih.gov rearrangements nih.gov
Versatility Primarily yields tropinone core; less amenable to diverse substitution researchgate.net Enables late-stage functionalization at multiple sites (N8, C3, C6/C7) nih.govacs.org
Stereocontrol Often requires subsequent resolution or diastereoselective steps collectionscanada.gc.ca Often designed for high intrinsic stereoselectivity rsc.orgnih.gov
Conditions Can require harsh conditions researchgate.net Often employ milder conditions (e.g., visible-light catalysis) nih.gov

| Efficiency | High step-count for complex analogues researchgate.net | Can significantly reduce step-count for certain targets nih.govacs.org |

Recent innovations include:

Cascade Reactions: Strategies that combine multiple bond-forming events into a single, efficient sequence are highly sought after. The previously mentioned 6π-electrocyclic ring-opening/[3+2]-cycloaddition is a prime example of a powerful cascade process for building the tropane skeleton. nih.gov

Photoredox Catalysis: The use of visible light to drive radical-based reactions has opened new pathways for tropane synthesis. A radical [3+3]-annulation process allows for the direct preparation of N-arylated tropanes, a class of compounds not easily accessible via traditional ionic pathways. nih.gov

Late-Stage Functionalization: A major goal is to develop synthetic routes where key structural modifications can be introduced at the end of the synthesis. A strategy using a vinyl aziridine rearrangement to form a trop-6-ene intermediate is particularly powerful, as the resulting olefin at C6/C7 serves as a handle for diverse functionalization. nih.govacs.org This allows for the rapid synthesis of a library of analogues from a common intermediate. nih.gov

Chemoenzymatic Synthesis: Combining chemical and enzymatic reactions offers a powerful approach, leveraging the high selectivity of enzymes for specific transformations, such as hydroxylation or acylation, on a chemically synthesized core. numberanalytics.comresearchgate.net

These advanced methodologies not only make the synthesis of known tropane alkaloids more efficient but also provide the tools to create novel derivatives with potentially new and improved pharmacological profiles. uno.edunih.gov

Advanced Analytical Methodologies for 3 Acetoxy 6 Hydroxytropane Profiling and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation of 3-Acetoxy-6-hydroxytropane from other related alkaloids and matrix components. The choice between gas and liquid chromatography is primarily dictated by the compound's physicochemical properties, such as volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For many tropane (B1204802) alkaloids, including this compound, direct analysis by GC-MS is challenging due to their polarity and potential for thermal degradation in the high-temperature environment of the GC inlet. Consequently, chemical derivatization is a mandatory prerequisite to enhance analyte stability and volatility.

To make this compound amenable to GC-MS analysis, the polar hydroxyl group at the C-6 position must be chemically modified. This process, known as derivatization, converts the polar functional group into a less polar, more volatile, and more thermally stable moiety. The most common strategy for hydroxylated compounds is silylation.

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This transformation reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte. Furthermore, the resulting TMS ether is generally more resistant to thermal degradation than the original alcohol. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The derivatization reaction converts the hydroxyl group into a trimethylsilyloxy group, yielding a product that chromatographs more effectively.

ReagentAbbreviationTypical Reaction ConditionsKey Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHeated (e.g., 60-80°C) for 15-30 minHighly reactive and produces volatile by-products that do not interfere with chromatography.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHeated (e.g., 60-80°C) for 15-30 minConsidered the most powerful silylating reagent; by-products are extremely volatile.
TrimethylchlorosilaneTMCSOften used as a catalyst (e.g., 1% in BSTFA)Increases the reactivity of other silylating agents.

Following successful derivatization and chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting high-energy molecular ion undergoes fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.

While a specific mass spectrum for derivatized this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of tropane alkaloids, esters, and TMS ethers.

Molecular Ion (M+•): The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the silylated derivative. This peak may be of low intensity due to the instability of the molecular ion.

Alpha-Cleavage: A dominant fragmentation pathway for tropane alkaloids involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). This leads to the formation of stable, nitrogen-containing fragments that are characteristic of the tropane core.

Loss of Substituents: The molecular ion will readily lose its functional groups as neutral fragments. Key expected losses include:

Loss of a methyl radical (•CH₃, 15 Da), often from a TMS group.

Loss of an acetoxy group (•CH₃COO, 59 Da) or neutral acetic acid (CH₃COOH, 60 Da).

Loss of the trimethylsilyloxy group (•O-TMS, 89 Da) or neutral trimethylsilanol (B90980) (HO-TMS, 90 Da).

Tropane Skeleton Ions: Further fragmentation of the bicyclic tropane skeleton produces a series of characteristic low-mass ions, such as those at m/z 124, 96, 94, and 82, which are indicative of the core ring structure.

The interpretation of this pattern allows for the structural confirmation of the analyte.

Predicted Fragment Ion (m/z)Proposed OriginSignificance
[M - 15]⁺Loss of a methyl group (•CH₃) from the TMS ether.Common fragment for TMS derivatives.
[M - 60]⁺Loss of neutral acetic acid (CH₃COOH) from the C-3 position.Characteristic of the acetyl ester group.
[M - 90]⁺Loss of neutral trimethylsilanol (HO-TMS) from the C-6 position.Characteristic of the TMS-derivatized hydroxyl group.
124Fragment containing the intact N-methylpiperidine ring after cleavage.Highly characteristic ion for many tropane alkaloids.

Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for the analysis of tropane alkaloids as it circumvents the need for derivatization. nih.govresearchgate.netresearchgate.net The compound can be analyzed in its native form, which simplifies sample preparation and avoids potential artifacts from the derivatization reaction. LC-MS is particularly well-suited for polar, non-volatile, and thermally labile molecules like this compound.

High-performance liquid chromatography (HPLC) systems provide the separation power needed to resolve complex mixtures of alkaloids. nih.gov A common approach for tropane alkaloid analysis involves reversed-phase chromatography.

In a typical HPLC-MS setup, a C18 column is used to separate the compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) added. The acid serves to protonate the nitrogen atom of the tropane ring, which improves the peak shape and enhances ionization for mass spectrometry detection. While a UV detector can be used for initial detection and quantification, coupling the HPLC to a mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio.

ParameterTypical ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)Separates compounds based on polarity.
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol (with 0.1% Formic Acid)Elutes compounds from the column; formic acid aids in protonation.
DetectionUV (e.g., 210-220 nm) followed by MS (ESI+)UV for quantification, MS for confirmation and identification.
Ionization ModePositive Electrospray Ionization (ESI+)Generates protonated molecules [M+H]⁺ suitable for MS analysis.

For even greater performance, ultra-fast liquid chromatography (UFLC) or ultra-high-performance liquid chromatography (UHPLC) can be employed. nih.govresearchgate.net These systems use columns with smaller particle sizes, which allows for faster analysis times and significantly higher resolution compared to conventional HPLC.

Coupling UFLC with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, represents a state-of-the-art approach. ESI is a soft ionization technique that generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, simplifying the resulting mass spectrum. HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm). This level of accuracy allows for the confident determination of the elemental formula of the analyte, providing an exceptionally high degree of certainty in its identification, even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography / Electrospray Ionization - Tandem Mass Spectrometry (LC/ESI-MS/MS)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) stands as a primary and powerful tool for the analysis of this compound and other tropane alkaloids. researchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the compound in complex samples such as plant extracts, agricultural products, and biological fluids. nih.govresearchgate.nettandfonline.comnih.gov

The methodology typically involves a reversed-phase liquid chromatography system for the separation of analytes, followed by detection using a mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive mode is commonly employed, as the tropane alkaloid structure is readily protonated to form [M+H]⁺ ions. nih.gov Tandem mass spectrometry (MS/MS) is then used for confirmation and quantification. This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This high specificity minimizes interference from the sample matrix. researchgate.netscispace.comnih.govmdpi.com The selection of at least two distinct MRM transitions enhances the reliability of compound identification. nih.gov

Method validation for LC-MS/MS analysis of tropane alkaloids typically demonstrates low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg or ng/g range, showcasing the high sensitivity of the technique. nih.govnih.gov For instance, validated methods for related tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have achieved LOQs as low as 5 µg/kg in maize and between 0.009 to 0.123 µg/L in milk. researchgate.netnih.gov While specific parameters for this compound are less commonly published, the general approach for tropane alkaloids is directly applicable.

Table 1: Typical LC-MS/MS Parameters for Tropane Alkaloid Analysis

ParameterTypical ConditionReference
ChromatographyReversed-phase (e.g., C18 column) nih.govnih.gov
Mobile PhaseGradient elution with methanol/water or acetonitrile/water, often with additives like formic acid. researchgate.netnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Linear RangeOften spans three orders of magnitude (e.g., 0.05-50 ng/mL) nih.gov

Capillary Electrophoresis (CE) and Coupled Techniques (e.g., CE-MS)

Capillary electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of tropane alkaloids, including this compound. springernature.comnih.gov CE separates compounds based on their electrophoretic mobility in an electric field, providing rapid analysis times and requiring minimal sample and solvent volumes. mdpi.comchimia.ch For tropane alkaloids, which are basic compounds, capillary zone electrophoresis (CZE) is a commonly employed mode. usi.ch

The separation is typically performed in an uncoated fused-silica capillary using a background electrolyte (BGE) at an acidic or alkaline pH. nih.govnih.gov An alkaline BGE, such as 40-60 mM ammonium (B1175870) acetate (B1210297) at pH 8.5, has been shown to be suitable for the analysis of alkaloids like hyoscyamine (B1674123) and scopolamine. nih.govnih.gov The addition of organic modifiers or cyclodextrins to the BGE can be used to optimize selectivity and resolution between closely related tropane alkaloid isomers. springernature.commdpi.com

Coupling CE with mass spectrometry (CE-MS), particularly with an electrospray ionization (ESI) interface, significantly enhances the analytical power of the technique. chimia.chnih.gov CE-MS combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS, allowing for confident peak identification based on both migration time and mass-to-charge ratio. nih.govresearchgate.net This combination has been successfully applied to characterize various tropane alkaloids in plant extracts. nih.govnih.gov Nonaqueous capillary electrophoresis (NACE) has also been explored to improve solute solubility and compatibility with mass spectrometry. springernature.comresearchgate.net

Table 2: Example of CE Conditions for Tropane Alkaloid Separation

ParameterConditionReference
TechniqueCapillary Zone Electrophoresis (CZE) usi.ch
CapillaryUncoated fused-silica nih.gov
Background Electrolyte (BGE)60 mM ammonium acetate (pH 8.5) with 5% isopropanol nih.gov
DetectionUV, Diode Array Detector (DAD), or Mass Spectrometry (MS) mdpi.comnih.gov
Coupling to MSElectrospray Ionization (ESI) Interface nih.gov

Sample Preparation and Extraction Techniques

The successful analysis of this compound from its native matrix, typically plant material, is highly dependent on the efficiency of the sample preparation and extraction steps. researchgate.net The primary goal is to effectively isolate the target analyte from the complex matrix while minimizing the co-extraction of interfering substances. researchgate.net

Solid-Liquid Extraction (SLE) and QuEChERS Procedures

Solid-liquid extraction (SLE) is a foundational technique for extracting tropane alkaloids from solid samples. researchgate.net Classical SLE methods like maceration, percolation, or Soxhlet extraction often involve the use of organic solvents. researchgate.netakjournals.com The choice of solvent is critical and is based on the physicochemical properties of alkaloids; free bases are soluble in organic solvents like dichloromethane (B109758), while their salt forms are soluble in acidified water. researchgate.net However, conventional methods can be time-consuming and require large volumes of organic solvents. researchgate.net

A more modern and efficient approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com Originally developed for pesticide residue analysis, QuEChERS has been successfully adapted for the extraction of tropane alkaloids from various food and agricultural matrices. nih.govtandfonline.com The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). mdpi.com A subsequent dispersive solid-phase extraction (d-SPE) clean-up step, using sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars, is often performed. mdpi.com Miniaturized versions, known as µ-QuEChERS, have also been developed to reduce solvent and sample consumption while maintaining good analyte recovery. nih.govmdpi.comdntb.gov.ua

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that has been applied to the analysis of tropane alkaloids. researchgate.net It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition between the sample matrix and the fiber coating. researchgate.net After an appropriate extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) or a suitable interface for liquid chromatography (LC) for thermal desorption and analysis. While not as widely reported for this compound specifically, SPME has been used for other tropane alkaloids like atropine. mdpi.com Recent innovations include paper-immobilized liquid-phase microextraction (PI-LPME), where tropane alkaloids are enriched from an organic solution onto a small piece of cellulose (B213188) paper pre-wetted with an acidic aqueous solution. acs.orgnih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. researchgate.netresearchgate.netdntb.gov.ua This method offers several advantages over conventional techniques, including significantly reduced extraction times, lower solvent consumption, and potentially higher extraction efficiencies. akjournals.comresearchgate.netnih.gov For tropane alkaloid extraction, parameters such as the type of solvent, temperature, extraction time, and solvent volume are optimized to maximize recovery. researchgate.net For example, a method for extracting atropine and scopolamine from Datura species was developed using MAE followed by a QuEChERS-based clean-up, demonstrating the potential for combining modern extraction techniques to achieve rapid and efficient sample preparation. researchgate.net Optimal conditions for other tropane alkaloids have been reported, such as using 78% ethanol (B145695) at 68°C for 20 minutes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.govscielo.org.za Through various NMR experiments, it is possible to determine the carbon skeleton, the number and types of protons and carbons, and the stereochemistry of the molecule. nih.govresearchgate.netresearchgate.net

Key one-dimensional (1D) NMR experiments include ¹H NMR and ¹³C NMR. The ¹H NMR spectrum provides information about the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical shifts provide clues about their functional groups. rsc.orgresearchgate.netmdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) couplings, helping to piece together adjacent proton networks. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons (¹H-¹³C). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of different molecular fragments. nih.gov By combining the information from these experiments, the complete structure of this compound can be definitively assigned and distinguished from its isomers. nih.gov

Other Emerging Spectroscopic Techniques (e.g., DART-MS for rapid screening)

In the realm of analytical chemistry, the pursuit of rapid, high-throughput, and minimally invasive techniques for the profiling and quantification of chemical compounds is perpetual. For the analysis of tropane alkaloids such as this compound, emerging spectroscopic techniques are providing powerful alternatives to traditional chromatographic methods. Among these, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has garnered significant attention for its application in the rapid screening of complex matrices with little to no sample preparation.

DART-MS is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases in their native state. squarespace.com The ionization process involves exposing the sample to a stream of heated, metastable gas, typically helium or nitrogen, which then desorbs and ionizes the analytes. squarespace.com This "soft" ionization method often results in the generation of protonated molecules, providing straightforward molecular weight information with minimal fragmentation. squarespace.com

The utility of DART-MS for the analysis of tropane alkaloids has been demonstrated in studies on various plant species, particularly from the Datura genus, a known source of this compound. squarespace.com Researchers have successfully employed DART-MS for the chemical fingerprinting of Datura seeds, enabling the differentiation of species based on their unique alkaloid profiles. squarespace.com This capability is crucial for the quality control of botanical materials and the identification of adulterants.

While specific quantitative studies on this compound using DART-MS are not extensively documented, the successful validation of a DART-High Resolution Mass Spectrometry (HRMS) method for the quantification of atropine, a major tropane alkaloid, in Datura stramonium seeds showcases the potential of this technique for the quantification of minor alkaloids as well. springernature.com The speed of analysis, often taking only a few minutes per sample, and the elimination of time-consuming extraction and chromatographic separation steps, make DART-MS an attractive tool for high-throughput screening. springernature.com

The principles of DART-MS make it particularly well-suited for the rapid profiling of this compound in plant tissues. A small portion of the plant material, such as a seed or leaf fragment, can be directly introduced into the DART ion source. The resulting mass spectrum would be expected to show a protonated molecule corresponding to the molecular weight of this compound, allowing for its rapid identification.

The following interactive data table summarizes typical experimental parameters for the analysis of tropane alkaloids in Datura species using DART-MS, which would be applicable for the analysis of this compound.

Table 1: Typical DART-MS Parameters for Tropane Alkaloid Analysis in Datura Species

Parameter Setting
Ionization Mode Positive Ion
Ion Source DART-SVP
Gas Helium
Gas Heater Temperature 350 °C
Grid Voltage 250 V
Orifice 1 Voltage 20 V
Orifice 2 Voltage 5 V
Ring Lens Voltage 5 V
Peak Voltage 600 V
Mass Spectrometer Time-of-Flight (TOF)
Mass Range m/z 50-800
Acquisition Rate 1 spectrum/second

This data is based on parameters used for the analysis of Datura seeds and is applicable for the analysis of this compound. squarespace.com

Beyond DART-MS, other emerging spectroscopic techniques also hold promise for the analysis of tropane alkaloids. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed structural information and can be used for the quantitative analysis of compounds in complex mixtures without the need for chromatographic separation. openagrar.de While generally less sensitive than mass spectrometry, advancements in NMR technology, including higher field strengths and cryogenically cooled probes, are enhancing its applicability for the analysis of minor constituents like this compound.

Metabolic Studies and Fate of 3 Acetoxy 6 Hydroxytropane

In-Planta Metabolism and Turnover

The metabolism of tropane (B1204802) alkaloids in plants is a dynamic process involving a series of enzymatic modifications that can alter their structure and biological activity. For 3-acetoxy-6-hydroxytropane, its turnover in the plant is likely governed by the interplay of biosynthetic and degradative or transformative pathways. The presence of both an acetyl and a hydroxyl group suggests that this compound may be an intermediate in the biosynthesis of more complex tropane alkaloids or a product of the detoxification and modification of other tropanes.

Key enzymes known to be involved in the metabolism of the tropane core structure include tropinone (B130398) reductases and cytochrome P450 monooxygenases, such as hyoscyamine (B1674123) 6β-hydroxylase. nih.gov While these enzymes are primarily associated with the biosynthesis of hyoscyamine and scopolamine (B1681570), their substrate promiscuity could potentially allow them to act on this compound. The turnover rate of this compound would be influenced by the expression levels of such enzymes, which are often developmentally and environmentally regulated.

Factors that are known to influence the accumulation and turnover of other tropane alkaloids, and could therefore affect this compound, include the plant's developmental stage, environmental stressors, and the presence of elicitors that can upregulate secondary metabolite biosynthesis.

Biotransformation Pathways in Model Systems

Plant cell cultures are powerful model systems for studying the biotransformation of secondary metabolites. openagrar.descispace.com These systems can reveal potential metabolic pathways that may also occur in the whole plant. The biotransformation of tropane alkaloids in cell cultures often involves reactions such as hydroxylation, dehydrogenation, esterification, and glycosylation. plantcelltechnology.comtaylorfrancis.com

Based on the known biotransformation capabilities of plant cell cultures, several pathways can be postulated for this compound:

Hydrolysis: The acetyl group at the C-3 position could be removed by esterase activity, yielding a tropane triol (3,6,7-trihydroxytropane).

Further Hydroxylation: Additional hydroxyl groups could be introduced at other positions on the tropane ring by the action of hydroxylases.

Glycosylation: The hydroxyl group at the C-6 position is a potential site for glycosylation, where a sugar moiety is attached. This would increase the water solubility of the compound, potentially altering its subcellular localization and biological activity. nih.gov

Acylation: Further acylation reactions could occur at the available hydroxyl group.

Table 1: Potential Biotransformation Reactions for this compound in Plant Model Systems

Reaction Type Potential Product Enzyme Class (Example)
De-acetylation 3,6-Dihydroxytropane derivative Esterase
Further Hydroxylation 3-Acetoxy-x,6-dihydroxytropane Cytochrome P450 Monooxygenase
Glycosylation 3-Acetoxy-6-(O-glycosyl)tropane Glycosyltransferase
Further Acylation 3-Acetoxy-6-acyloxytropane Acyltransferase

Characterization of Metabolites and Conjugates

The characterization of metabolites and conjugates of this compound would involve the isolation and structural elucidation of compounds from plant tissues or cell culture extracts. Based on the metabolism of related tropane alkaloids, potential metabolites could include hydrolyzed, hydroxylated, and conjugated forms of the parent molecule.

For instance, the hydrolysis of the ester bond would result in the formation of acetic acid and 6-hydroxytropane-3-ol. Further metabolism could lead to the formation of glycosides. Glycosylation is a common mechanism in plants to detoxify and store secondary metabolites. nih.gov The resulting glycoside of this compound would exhibit increased polarity, which could facilitate its transport and storage in the vacuole.

The identification of these metabolites would rely on analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Role in Plant Metabolic Networks

The role of minor tropane alkaloids like this compound within the complex plant metabolic network is likely multifaceted. These compounds can serve as intermediates in the biosynthesis of other alkaloids, act as storage forms, or be part of the plant's chemical defense system.

The structural modifications, such as acetylation and hydroxylation, can significantly impact the biological activity of tropane alkaloids. Therefore, the conversion of a more common tropane alkaloid to this compound, and its subsequent metabolism, could be a mechanism for the plant to modulate its defensive chemical profile. The presence of a diverse array of tropane alkaloids can provide a broader spectrum of defense against herbivores and pathogens.

Biotechnological and Metabolic Engineering Approaches for Tropane Alkaloid Production

Hairy Root Cultures as Production Systems

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, have emerged as a promising platform for the stable and high-level production of secondary metabolites, including tropane (B1204802) alkaloids. These cultures are known for their rapid growth in hormone-free media, genetic stability, and high biosynthetic capacity, often exceeding that of the parent plant. nih.govresearchgate.net

The productivity of hairy root cultures is significantly influenced by the culture environment. Key parameters that are optimized to enhance biomass and tropane alkaloid accumulation include the composition of the culture medium, pH, temperature, and light conditions.

Different basal media, such as Murashige and Skoog (MS) and Gamborg's B5, can have a profound impact on hairy root growth and metabolite production. For instance, in a study on Anisodus acutangulus hairy roots, a liquid 1/2 MS medium was found to be the most suitable for both growth and tropane alkaloid production. semanticscholar.org The concentration of sucrose in the medium not only serves as a carbon source but can also act as an osmoticum, influencing alkaloid synthesis.

Physical parameters are also critical. Optimal growth of Hyoscyamus muticus hairy roots and enhanced tropane alkaloid synthesis were achieved at a shaking speed of 110 rpm and a temperature of 24°C in dark conditions. nih.gov In contrast, for Atropa belladonna hairy roots, a 16:8 hour light-to-dark cycle was found to increase tropane alkaloid production, demonstrating that optimal conditions can be species-specific. nih.gov

Table 1: Examples of Optimized Culture Conditions for Tropane Alkaloid Production in Hairy Roots
Plant SpeciesOptimized ParameterConditionObserved EffectReference
Anisodus acutangulusBasal MediumLiquid 1/2 MS MediumMost suitable for hairy root growth. semanticscholar.org
Hyoscyamus muticusTemperature & Shaking Speed24°C and 110 rpmOptimal growth and enhanced tropane alkaloid synthesis. nih.gov
Atropa belladonnaLight Cycle16:8 h light:darkIncreased tropane alkaloid production. nih.gov

Elicitation is a widely used strategy to induce or enhance the biosynthesis of secondary metabolites in plant cell and organ cultures. Elicitors are compounds that trigger defense responses in plants, often leading to an increased production of phytochemicals like tropane alkaloids. frontiersin.org Elicitors can be broadly classified as biotic (of biological origin) or abiotic (of non-biological origin).

Biotic elicitors such as yeast extract and bacterial components have been shown to be effective. For example, the use of Pseudomonas strains as biotic elicitors in Datura stramonium hairy roots resulted in a maximal enhancement of hyoscyamine (B1674123) and scopolamine (B1681570) production by 583% and 265%, respectively. frontiersin.org Chitosan, another biotic elicitor, led to a 2.5 to 3-fold increase in hyoscyamine production in Hyoscyamus muticus hairy roots. frontiersin.org

Abiotic elicitors, including methyl jasmonate (MeJA), salicylic acid (SA), and metal ions, have also been extensively studied. In Anisodus acutangulus hairy root cultures, treatment with ethanol (B145695), methyl jasmonate, and Ag+ ions led to 1.51, 1.13, and 1.08-fold increases in tropane alkaloid production, respectively. frontiersin.org MeJA, in particular, is a potent elicitor, and its application in Hyoscyamus niger hairy root cultures significantly enhanced scopolamine yield. nih.gov

Table 2: Effects of Elicitors on Tropane Alkaloid Production in Hairy Root Cultures
Plant SpeciesElicitorTypeObserved EnhancementReference
Datura stramoniumPseudomonas strainsBioticUp to 583% for hyoscyamine and 265% for scopolamine. frontiersin.org
Hyoscyamus muticusChitosanBiotic2.5 to 3-fold increase in hyoscyamine. frontiersin.org
Anisodus acutangulusMethyl JasmonateAbiotic1.13-fold increase in total tropane alkaloids. frontiersin.org
Hyoscyamus nigerMethyl JasmonateAbioticSignificant increase in scopolamine yield. nih.gov

Genetic Manipulation for Pathway Enhancement

Advances in molecular biology have enabled the genetic modification of plants to enhance the production of desired compounds. This involves the manipulation of genes encoding key enzymes in the biosynthetic pathway of tropane alkaloids.

One of the most direct approaches to increase the flux through a metabolic pathway is to overexpress the genes encoding rate-limiting enzymes. In the context of tropane alkaloid biosynthesis, several key enzymes have been targeted. Putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) are two such enzymes. PMT is an early enzyme in the pathway, while H6H catalyzes the conversion of hyoscyamine to 6-hydroxyhyoscyamine and then to scopolamine. nih.gov

In a study involving Atropa belladonna hairy root cultures, the simultaneous overexpression of both pmt and h6h genes led to a significant increase in tropane alkaloid production. pomics.com The best-performing transgenic line produced 2.2 mg/g dry weight (DW) of hyoscyamine, which was approximately 11 times higher than in non-transgenic hairy roots. pomics.com The same line produced 1.0 mg/g DW of scopolamine, a five-fold increase compared to the control. pomics.com This demonstrates that a multi-gene overexpression strategy can be more effective than targeting a single enzyme, as it can address multiple potential bottlenecks in the pathway. pomics.comfrontiersin.org

Table 3: Impact of Gene Overexpression on Tropane Alkaloid Production in Atropa belladonna Hairy Roots
Gene(s) OverexpressedAlkaloidProduction in Transgenic Line (mg/g DW)Fold Increase vs. Non-transgenic ControlReference
pmt and h6hHyoscyamine2.2~11 pomics.com
Scopolamine1.0~5

In addition to upregulating desired pathways, metabolic engineering also involves downregulating or silencing competing pathways. RNA interference (RNAi) is a powerful tool for gene silencing, where double-stranded RNA molecules trigger the degradation of a specific messenger RNA, thereby reducing the expression of the corresponding gene. This can be used to divert metabolic flux towards the synthesis of a target compound by blocking the formation of side products.

More recently, gene editing technologies like CRISPR/Cas9 have provided a precise way to disrupt or modify genes. In the context of tropane alkaloid biosynthesis, CRISPR/Cas9 has been used to generate mutant Atropa belladonna hairy roots by disrupting the gene for PYRROLIDINE (B122466) KETIDE SYNTHASE (PYKS), an enzyme essential for the formation of the tropane skeleton. nih.govbohrium.com This resulted in a significant reduction in the accumulation of tropane alkaloids, demonstrating the potential of this technology to modify the pathway. nih.govbohrium.com

For the production of 3-Acetoxy-6-hydroxytropane, these technologies could be strategically employed. For instance, if a competing pathway diverts the 6-hydroxytropane precursor, the corresponding enzyme could be silenced using RNAi or knocked out using CRISPR/Cas9. Conversely, if an enzyme is responsible for the further metabolism of this compound, its gene could be disrupted to promote the accumulation of the desired compound.

Synthetic Biology Platforms for Heterologous Production

Synthetic biology offers a paradigm shift in the production of plant-derived natural products by transferring the entire biosynthetic pathway into a microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. These microorganisms can be cultivated in large-scale fermenters, offering a more controlled, scalable, and potentially cost-effective production system compared to plant-based methods.

Significant progress has been made in the heterologous production of tropane alkaloids. Researchers have successfully engineered baker's yeast to produce hyoscyamine and scopolamine from simple sugars and amino acids. nih.govsemanticscholar.org This monumental effort involved the introduction of over 20 genes from yeast, bacteria, plants, and even animals, organized across different subcellular compartments to mimic the spatial organization of the biosynthetic pathway in plants. nih.gov This includes the genes for the biosynthesis of the tropane ring, the tropic acid moiety, and the enzymes that combine them and perform subsequent modifications.

The production of this compound in such a heterologous system would require the introduction of the biosynthetic machinery to produce the 6-hydroxytropane core. Additionally, an acetyltransferase capable of acetylating the 3-position of 6-hydroxytropane would need to be identified and expressed in the microbial host. The discovery of acetyl-CoA-dependent acyltransferases in Datura stramonium transformed root cultures that can acetylate tropine (B42219) and pseudotropine suggests the existence of enzymes that could potentially be used for this purpose. nih.gov

Table 4: Chemical Compounds Mentioned
Compound Name
This compound
6-hydroxyhyoscyamine
6-hydroxytropane
Agmatine
Apohyoscyamine
Hyoscyamine
N-methylputrescine
Pseudotropine
Putrescine
Scopolamine
Tropic acid
Tropine
Tropinone (B130398)

Future Research Directions for 3 Acetoxy 6 Hydroxytropane

Elucidation of Remaining Unresolved Biosynthetic Steps

The biosynthetic pathway of tropane (B1204802) alkaloids (TAs) has been the subject of extensive study, yet several enzymatic steps remain to be fully characterized. pnas.orgnih.govpnas.org While the initial stages involving putrescine N-methyltransferase (PMT) are well-established, the precise mechanisms of subsequent cyclization and modification reactions are not entirely understood. pnas.org Future research will likely focus on identifying and characterizing the enzymes responsible for the conversion of intermediates leading to the tropane core.

Key areas for future investigation include:

Identification of Novel Enzymes: The discovery of previously unknown enzymes, such as specific cytochrome P450s or reductases involved in the later stages of TA biosynthesis, is a primary objective. nih.gov

Understanding Stereochemical Control: The stereospecificity of enzymes like tropinone (B130398) reductases I and II (TR-I and TR-II), which determine the formation of tropine (B42219) or pseudotropine, warrants further investigation to understand the molecular basis of their distinct outcomes. nih.gov

Regulatory Mechanisms: Elucidating the regulatory networks that control the expression of biosynthetic genes will be crucial for understanding how plants modulate the production of these compounds in response to environmental or developmental cues.

Comprehensive Omics Approaches (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complexities of tropane alkaloid biosynthesis. frontiersin.org Integrating genomics, proteomics, and metabolomics can provide a holistic view of the molecular machinery underlying the production of compounds like 3-acetoxy-6-hydroxytropane.

Future research leveraging omics approaches will likely involve:

Genomic Analysis: High-throughput sequencing of the genomes of tropane alkaloid-producing plants can identify novel gene clusters associated with their biosynthesis. pnas.org Comparative genomics between different species can also shed light on the evolutionary origins of these pathways. pnas.org

Proteomic Profiling: Mass spectrometry-based proteomics can be used to identify and quantify the proteins present in specific tissues or at different developmental stages, providing insights into the enzymes and regulatory factors involved in alkaloid production.

Metabolomic Fingerprinting: Advanced analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), can be employed for the comprehensive analysis of tropane alkaloids and their intermediates in plant extracts. nih.gov This can help to identify novel compounds and to map the metabolic fluxes through the biosynthetic pathway. nih.gov

The integration of these multi-omics datasets will be instrumental in constructing detailed models of tropane alkaloid biosynthesis, which can then be used to inform metabolic engineering strategies. frontiersin.orgrsc.org

Advanced Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective synthetic routes to this compound and other tropane alkaloids is a significant area of ongoing research. researchgate.net Such methods are essential for producing these compounds in sufficient quantities for pharmacological studies and for creating novel analogues with improved properties.

Future directions in synthetic methodology may include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions is a promising approach for the enantioselective synthesis of tropane alkaloids.

Biocatalysis: The use of engineered enzymes to perform specific transformations could offer a more sustainable and efficient alternative to traditional chemical methods.

Flow Chemistry: The application of continuous flow technologies can enable the safe and scalable synthesis of tropane alkaloids, overcoming some of the challenges associated with batch processing.

A recent strategy has demonstrated the synthesis of various tropane alkaloids in 5–7 steps by constructing the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This approach allows for late-stage functionalization at key positions, facilitating the creation of diverse analogues. nih.gov

Detailed Biophysical Characterization of Molecular Interactions

A thorough understanding of how this compound and related compounds interact with their biological targets at the molecular level is crucial for rational drug design. Detailed biophysical studies can provide valuable insights into the structure-activity relationships of these molecules. nih.gov

Future research in this area will likely employ a range of biophysical techniques, including:

X-ray Crystallography and Cryo-Electron Microscopy: These techniques can be used to determine the three-dimensional structures of tropane alkaloids bound to their protein targets, revealing the specific molecular interactions that govern binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the dynamics of both the ligand and the receptor, offering insights into the conformational changes that occur upon binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can be used to quantify the binding affinities and thermodynamics of ligand-receptor interactions, providing a more complete picture of the binding process.

Detailed knowledge of the catalytic and biophysical properties of the enzymes involved in tropane alkaloid biosynthesis is critical for understanding the evolution of these metabolic pathways. nih.gov

Exploration of Novel Analogues for Mechanistic Research

The synthesis and evaluation of novel analogues of this compound and other tropane alkaloids are essential for probing the mechanisms of action of these compounds and for developing new therapeutic agents. nih.govnih.govgrantome.com By systematically modifying the structure of the tropane core, researchers can identify the key functional groups responsible for their biological activity. biorxiv.org

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related compounds with systematic variations in their structure can help to establish clear SARs, guiding the design of more potent and selective molecules. nih.gov

Development of Molecular Probes: The creation of fluorescently labeled or radiolabeled analogues can be used to visualize the distribution of these compounds in cells and tissues, providing insights into their pharmacokinetic and pharmacodynamic properties.

Pharmacological Profiling: A comprehensive evaluation of the pharmacological properties of novel analogues, including their affinity for different receptors and their effects on various signaling pathways, is necessary to identify promising lead compounds for further development.

The tropane ring system is considered a versatile scaffold in molecular drug design, and the exploration of novel analogues will likely expand its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.